2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a combination of a pyridine ring and a methylphenyl group
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-2-4-13(5-3-12)10-15(18)17-11-14-6-8-16-9-7-14/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURMLCNCFCIZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with 4-pyridinecarboxaldehyde, followed by acetylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)propionamide
Uniqueness
2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
